

Spectroscopic and Biological Insights into 2-Epitormentic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Epitormentic acid*

Cat. No.: B15594009

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Epitormentic acid**, a pentacyclic triterpenoid with potential therapeutic applications. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.

Spectroscopic Data of 2-Epitormentic Acid

2-Epitormentic acid, also known as 2β -hydroxypomolic acid, is a natural compound isolated from various plant species, notably *Euscaphis japonica*. Its structure has been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following tables summarize the ^1H and ^{13}C NMR chemical shift assignments for **2-Epitormentic acid**. This data is crucial for the structural identification and verification of the compound.

Table 1: ^1H NMR Spectroscopic Data for **2-Epitormentic Acid** (500 MHz, Pyridine-d₅)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	4.15	m	
3	3.45	d	9.5
12	5.51	br s	
23	1.31	s	
24	1.05	s	
25	0.95	s	
26	1.02	s	
27	1.25	s	
29	0.98	d	6.5
30	0.92	d	6.5

Table 2: ^{13}C NMR Spectroscopic Data for **2-Epitormentic Acid** (125 MHz, Pyridine-d₅)

Position	Chemical Shift (δ , ppm)	Position	Chemical Shift (δ , ppm)
1	47.9	16	28.5
2	68.9	17	48.1
3	84.1	18	54.1
4	39.4	19	72.9
5	56.2	20	42.4
6	18.9	21	26.9
7	33.5	22	37.5
8	40.1	23	28.9
9	48.2	24	17.1
10	38.5	25	17.6
11	24.1	26	17.4
12	128.9	27	26.2
13	139.1	28	180.9
14	42.3	29	17.9
15	29.1	30	17.3

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides accurate mass determination, confirming the molecular formula of **2-Epitormentic acid** as $C_{30}H_{48}O_5$.

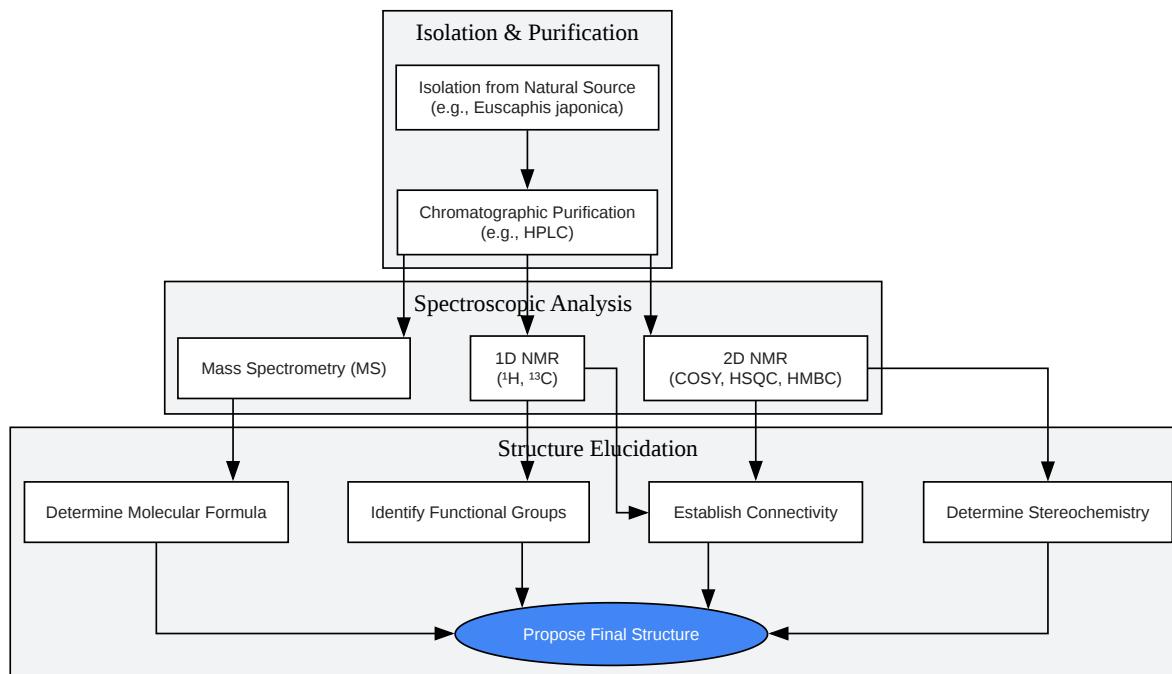
Table 3: Mass Spectrometry Data for **2-Epitormentic Acid**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Formula
ESI-MS (Negative)	487.3429 [M-H] ⁻	$C_{30}H_{47}O_5$

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques for the structural elucidation of natural products.

NMR Spectroscopy

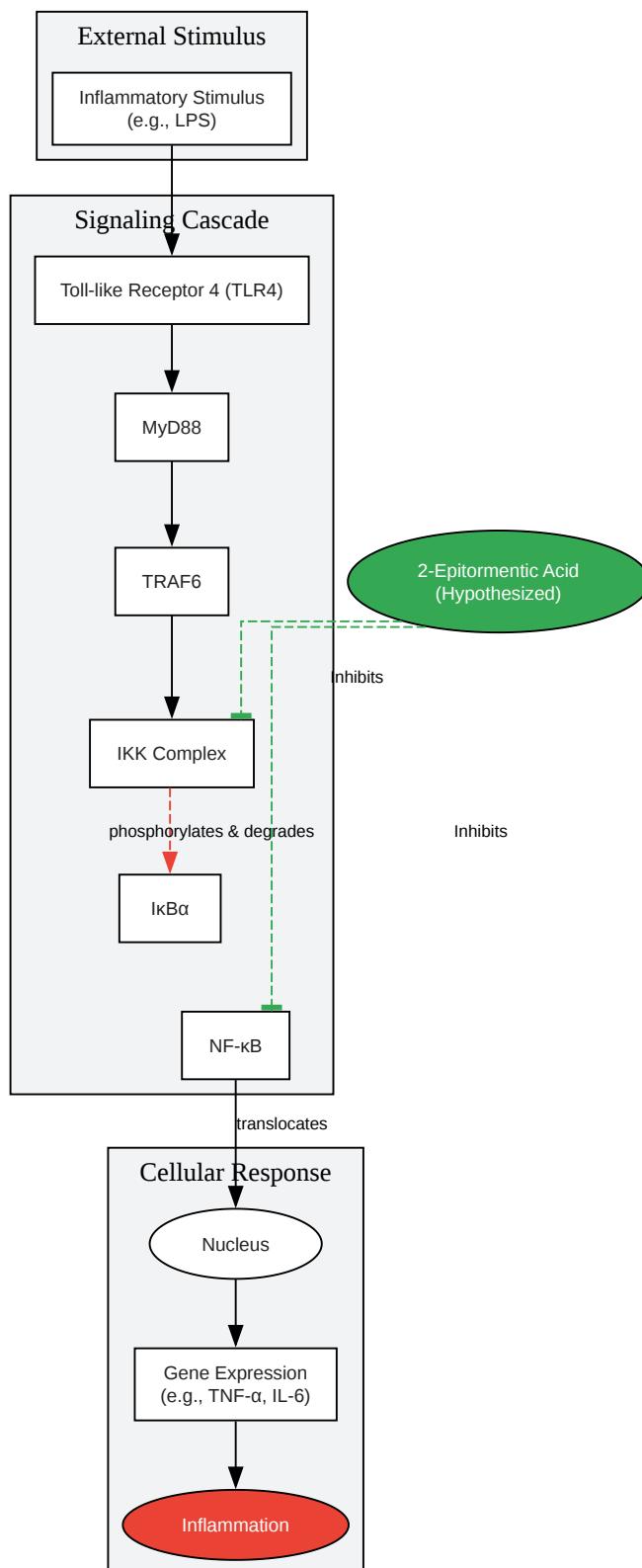

NMR spectra were recorded on a Bruker AV-500 spectrometer. The samples were dissolved in deuterated pyridine (Pyridine-d₅). Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the solvent signals. Standard 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were performed to establish the complete assignments of protons and carbons.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a mass spectrometer to determine the exact mass and molecular formula of the compound. The analysis was conducted in negative ion mode.

Logical Workflow for Spectroscopic Analysis

The structural elucidation of **2-Epitormentic acid** follows a logical workflow that integrates data from various spectroscopic techniques. This process is essential for unambiguously determining the chemical structure of a novel or isolated natural product.



[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and structural elucidation of **2-Epitormentic acid**.

Potential Signaling Pathway Involvement

While the specific signaling pathways directly modulated by **2-Epitormentic acid** are still under investigation, its structural similarity to other bioactive triterpenoids, such as Tormentic acid, suggests potential involvement in anti-inflammatory and cytotoxic pathways. Tormentic acid has been reported to exert its effects through various mechanisms, including the modulation of inflammatory mediators and induction of apoptosis in cancer cells. The diagram below illustrates a generalized signaling pathway that is often implicated in the biological activities of such triterpenoids.

[Click to download full resolution via product page](#)

Caption: Hypothesized anti-inflammatory mechanism of **2-Epitormentic acid** via NF-κB pathway.

- To cite this document: BenchChem. [Spectroscopic and Biological Insights into 2-Epitormentic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15594009#spectroscopic-data-of-2-epitormentic-acid-nmr-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com